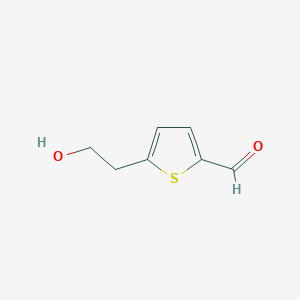
2,4,6-Tribromoanisole
描述
2,4,6-Tribromoanisole is a chemical compound that is a brominated derivative of anisole. It is known for its musty odor and is one of the chemicals responsible for cork taint in wines . This compound is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol .
作用机制
Target of Action
2,4,6-Tribromoanisole (TBA) is a brominated derivative of anisole . It is primarily targeted by naturally occurring airborne fungi or bacteria, including Aspergillus sp., Penicillium sp., Actinomycetes, Botrytis cinerea, Rhizobium sp., and Streptomyces . These organisms interact with TBA and convert it into bromoanisole derivatives .
Mode of Action
TBA is a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide . It is produced when the aforementioned fungi or bacteria are presented with brominated phenolic compounds . The mode of production involves the conversion of these compounds into bromoanisole derivatives .
Biochemical Pathways
It is known that the compound is a metabolite of 2,4,6-tribromophenol . The bromophenols can originate from various contaminants, including those found in some pesticides and wood preservatives . They can also migrate from other objects such as shipping pallets treated by bromophenols .
Pharmacokinetics
It is known that tba has a very low odor detection threshold . It is 0.08-0.3 parts per trillion (ppt) in water and 2-6 ppt in wine , indicating that even very minute amounts can be detected.
Result of Action
The primary result of TBA’s action is the creation of an unpleasant musty odor . This is due to its low odor detection threshold, which allows it to be detected even in minute quantities . It causes unpleasant earthy, musty, and moldy aromas .
Action Environment
The action of TBA can be influenced by environmental factors. For instance, it can be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol . These traces can cause an unpleasant mustiness in packaged foods . Additionally, the production of TBA can occur during disinfection processes, and its presence can be mitigated using powdered activated carbon in clarifiers to adsorb and settle out the compound .
生化分析
Biochemical Properties
2,4,6-Tribromoanisole is often present in wine and is one of the main agents responsible for the musty odor in wine samples . It has a very low odor detection threshold, making it detectable even in minute amounts
Cellular Effects
While specific cellular effects of this compound are not extensively studied, it’s known that bromophenols, a group to which this compound belongs, can disturb cellular calcium signaling in neuroendocrine cells . This suggests that this compound may have potential impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
It is known to be a fungal metabolite of 2,4,6-tribromophenol, which is used as a fungicide
Metabolic Pathways
This compound is a metabolite of 2,4,6-tribromophenol, suggesting that it is involved in the metabolic pathways of this compound
Transport and Distribution
It is known to be found in minute traces on packaging materials stored in the presence of fiberboard treated with 2,4,6-tribromophenol , suggesting that it may interact with certain transporters or binding proteins.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Tribromoanisole can be synthesized through the bromination of anisole. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions on the anisole ring .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the disinfection processes of raw water using chlorine dioxide in the presence of bromide ions . The compound can also be produced through the fungal metabolism of 2,4,6-tribromophenol, which is used in various fungicides and wood preservatives .
化学反应分析
Types of Reactions
2,4,6-Tribromoanisole primarily undergoes substitution reactions due to the presence of bromine atoms on the aromatic ring. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a bromine atom with a nucleophile such as an amine or a thiol. The reaction typically requires a strong base and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a tribromoaniline derivative, while electrophilic substitution with a nitrating agent would yield a nitro-tribromoanisole .
科学研究应用
2,4,6-Tribromoanisole has several applications in scientific research:
相似化合物的比较
Similar Compounds
2,4,6-Trichloroanisole: Another compound responsible for cork taint in wines, similar in structure but with chlorine atoms instead of bromine.
2,3,4,6-Tetrachloroanisole: A related compound with four chlorine atoms on the anisole ring.
Pentachloroanisole: A compound with five chlorine atoms on the anisole ring.
Uniqueness
2,4,6-Tribromoanisole is unique due to its bromine atoms, which confer different chemical properties compared to its chlorinated counterparts. The presence of bromine atoms makes it more reactive in certain substitution reactions and gives it a distinct odor profile .
属性
IUPAC Name |
1,3,5-tribromo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTRCOAFNXQTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060558 | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
298 °C | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol; very soluble in acetone and benzene; soluble in carbon tetrachloride | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.491 g/cu cm at 25 °C | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from ethanol | |
CAS No. |
607-99-8 | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 607-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3,5-tribromo-2-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7M3M4LX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88 °C | |
| Record name | 2,4,6-Tribromoanisole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B143457.png)







![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
